

Daunorubicin-13C,d3: A Technical Overview of an Isotope-Labeled Internal Standard

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Compound of Interest

Compound Name: Daunorubicin-13C,d3

Cat. No.: B10819151

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Daunorubicin-13C,d3 is a stable, isotopically labeled form of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.[1] This labeled variant is a critical tool for researchers and drug development professionals, primarily serving as an internal standard for the precise quantification of Daunorubicin in complex biological matrices using mass spectrometry.[1][2] The inclusion of heavy isotopes—one Carbon-13 (¹³C) atom and three Deuterium (d₃) atoms—results in a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight, allowing it to be differentiated by the analytical instrument.

Core Molecular Data

The key differentiator between Daunorubicin and its isotopically labeled counterpart is the molecular weight, which stems from the incorporation of heavy isotopes into the methoxy group.[2] The parent drug, Daunorubicin, has a molecular formula of C₂₇H₂₉NO₁₀ and a molecular weight of approximately 527.52 g/mol.[3][4] The labeled version incorporates one ¹³C and three deuterium atoms, altering its formula and increasing its mass.

| Property | Daunorubicin | Daunorubicin-13C,d3 |
|-------------------|---|--|
| Molecular Formula | C ₂₇ H ₂₉ NO ₁₀ [3][4] | C ₂₆ ¹³ CH ₂₆ D ₃ NO ₁₀ [2] |
| Molecular Weight | 527.52 g/mol [3] | 531.53 g/mol [1][5] |
| Monoisotopic Mass | 527.17914612 g/mol [4] | 531.20133120 Da[6] |

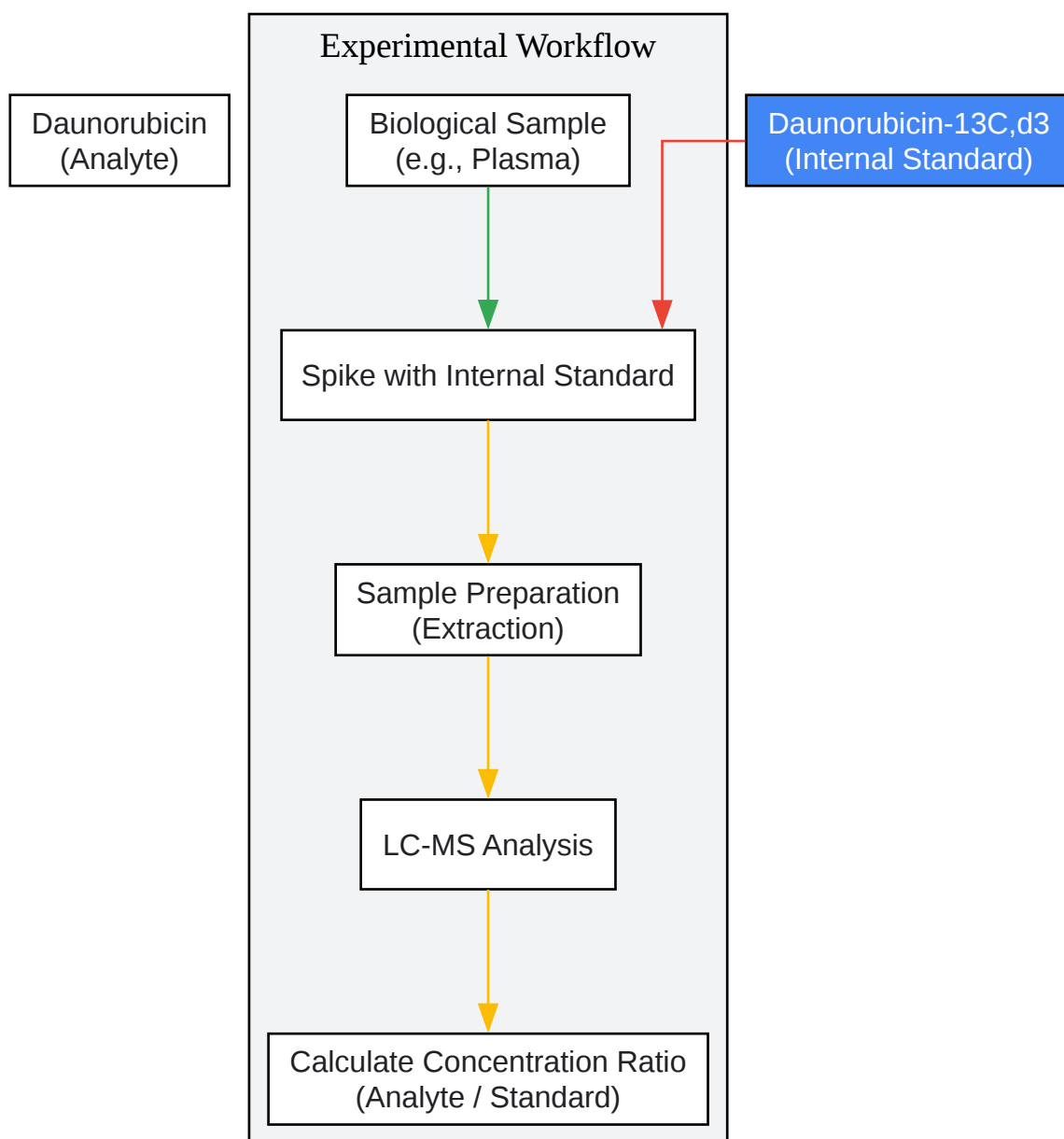
Application in Quantitative Analysis: Experimental Methodology

Daunorubicin-13C,d3 is indispensable for pharmacokinetic and bioequivalence studies that require accurate measurement of the parent drug's concentration in plasma, tissues, or other biological samples. The standard experimental workflow involves liquid chromatography-mass spectrometry (LC-MS).

General Experimental Protocol:

- **Sample Preparation:** A known, precise amount of the **Daunorubicin-13C,d3** internal standard is added ("spiked") into all samples (e.g., patient plasma), calibration standards, and quality control samples. This is followed by a protein precipitation and/or solid-phase extraction (SPE) step to remove interfering substances.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC). The mobile phase and stationary phase (column) are optimized to achieve chromatographic separation of Daunorubicin from other metabolites and matrix components. Because **Daunorubicin-13C,d3** is chemically identical to Daunorubicin, it co-elutes, meaning they exit the column at the same time.
- **Mass Spectrometric Detection:** As the compounds elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Daunorubicin) and the internal standard (**Daunorubicin-13C,d3**).
- **Quantification:** The concentration of Daunorubicin in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The internal standard corrects for any variability or loss of analyte during sample preparation and analysis, ensuring high precision and accuracy.

The logical workflow for utilizing this labeled compound in a quantitative assay is depicted below.



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Workflow for quantitative analysis using an internal standard.

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